P300 bromodomain-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P300 bromodomain-IN-1 is a potent inhibitor of the p300 (EP300) bromodomain, with an IC50 value of 49 nM . This compound is known for its ability to block c-Myc expression and induce cell cycle arrest at the G1/G0 phase, leading to apoptosis in OPM-2 cells . The p300 bromodomain is a part of the CREB-binding protein (CBP) and E1A-binding protein p300, which are transcriptional coactivators involved in various cellular processes, including gene expression regulation, chromatin remodeling, and DNA repair .

Preparation Methods

The synthesis of P300 bromodomain-IN-1 involves a series of chemical reactions, including Suzuki couplings, benzimidazole-forming reactions, and reductive aminations . The synthetic route typically starts with a fragment hit, which is then optimized into a more potent and selective lead compound through parallel synthesis .

Chemical Reactions Analysis

P300 bromodomain-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common reagents and conditions used in these reactions include aryl sulfonium salts for the generation of aryl radicals, which are then used in radical cascade processes . The major products formed from these reactions are typically bioactive molecules with diverse functional groups .

Scientific Research Applications

P300 bromodomain-IN-1 has several scientific research applications, including:

Mechanism of Action

P300 bromodomain-IN-1 exerts its effects by binding to the p300 bromodomain, thereby inhibiting its interaction with acetylated lysine residues on histones and other proteins . This inhibition disrupts the transcriptional activity of the androgen receptor and its target gene expression, leading to the suppression of cancer cell growth . The molecular targets and pathways involved include the androgen receptor signaling pathway and the histone acetylation pathway .

Comparison with Similar Compounds

P300 bromodomain-IN-1 is unique in its high potency and selectivity for the p300 bromodomain compared to other similar compounds. Some similar compounds include:

CBP30: A selective inhibitor of the CBP/p300 bromodomains, which suppresses the growth of cancer cells.

This compound stands out due to its specific inhibition of c-Myc expression and induction of cell cycle arrest, making it a valuable tool in cancer research and drug development .

Biological Activity

P300 bromodomain-IN-1 is a small-molecule inhibitor targeting the bromodomains of the CBP/p300 proteins, which are critical coactivators in various cellular processes, including transcription regulation, cell cycle progression, and apoptosis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications in cancer treatment.

Overview of CBP/p300 Function

CBP (CREB-binding protein) and p300 are multifunctional coactivators that play essential roles in gene expression by interacting with transcription factors and modifying chromatin structure. They possess histone acetyltransferase (HAT) activity, allowing them to acetylate histones and non-histone proteins, thereby facilitating transcriptional activation. The bromodomains in these proteins recognize and bind to acetylated lysines on histones, which is crucial for their recruitment to chromatin and subsequent gene activation .

This compound inhibits the interaction between CBP/p300 and acetylated lysines on histones. This inhibition disrupts the transcriptional coactivation function of these proteins, leading to reduced expression of target genes involved in cancer cell proliferation and survival. The compound has demonstrated selectivity for the bromodomains of CBP/p300 over other bromodomains, making it a promising candidate for targeted cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines. For instance:

- Prostate Cancer : The inhibitor significantly reduced androgen receptor (AR) signaling and proliferation in castration-resistant prostate cancer (CRPC) models. This effect was attributed to decreased histone acetylation at AR target gene promoters, leading to downregulation of genes critical for tumor growth .

- Acute Myeloid Leukemia (AML) : this compound exhibited potent activity against AML cell lines by inhibiting MYC expression and disrupting the proliferation of cells dependent on CBP/p300 for survival .

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of this compound:

- Triple-Negative Breast Cancer (TNBC) : In mouse models, treatment with this compound resulted in significant tumor growth inhibition. The compound reduced tumor-associated neutrophils (TANs), which are known to promote immunosuppression and tumor progression .

Case Studies

Several case studies highlight the therapeutic potential of P300 bromodomain inhibitors:

- Castration-Resistant Prostate Cancer : A study demonstrated that a related inhibitor effectively blocked tumor growth in preclinical models by targeting CBP/p300 functions essential for AR signaling .

- Acute Myeloid Leukemia : Clinical data indicated that CCS1477, a similar compound targeting the CBP/p300 bromodomain, showed promising results in patients with AML, correlating with preclinical findings .

Comparative Data Table

The following table summarizes key findings from studies on P300 bromodomain inhibitors:

| Compound Name | Target Disease | Mechanism of Action | IC50 Value | Notes |

|---|---|---|---|---|

| This compound | Prostate Cancer | Inhibits AR signaling via CBP/p300 inhibition | Not specified | Effective in CRPC models |

| CCS1477 | Acute Myeloid Leukemia | Disrupts MYC expression and proliferation | 14 nmol/L | Clinical activity observed |

| GNE-049 | Various cancers | Selective inhibition of CBP/p300 | 11 nmol/L | Highly selective over other HATs |

Properties

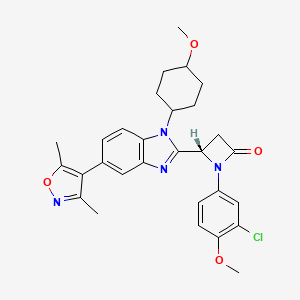

Molecular Formula |

C29H31ClN4O4 |

|---|---|

Molecular Weight |

535.0 g/mol |

IUPAC Name |

(4S)-1-(3-chloro-4-methoxyphenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]azetidin-2-one |

InChI |

InChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1 |

InChI Key |

BCTFYSPPQVQDML-AJPKXHFHSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.